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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)piperidine

Cat. No.: B2585660

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
2-(2-Methoxyphenyl)piperidine, a heterocyclic compound of interest in medicinal chemistry
and drug development. Due to the limited availability of direct experimental spectra for this
specific molecule in public databases, this guide leverages established spectroscopic principles
and data from structurally related analogs to present a robust, predicted spectroscopic profile.
This approach, rooted in scientific precedent, offers valuable insights for researchers engaged
in the synthesis, identification, and characterization of this and similar chemical entities.

Introduction

2-(2-Methoxyphenyl)piperidine (C12H17NO, Molar Mass: 191.27 g/mol ) is a substituted
piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals,
valued for its ability to impart desirable pharmacokinetic properties. The 2-methoxyphenyl
substituent introduces aromaticity and the potential for specific receptor interactions. Accurate
structural elucidation through spectroscopic methods is a cornerstone of its chemical and
pharmacological investigation. This guide will delve into the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. The predicted *H and 3C NMR spectra of 2-(2-
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Methoxyphenyl)piperidine are discussed below.

Predicted *H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons

and their connectivity.

Table 1: Predicted *H NMR Data (400 MHz, CDCls)
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Chemical Shift

%) Multiplicity Integration Assignment Rationale
ppm

Aromatic protons
on the
methoxyphenyl
ring, likely
~7.20-7.30 m 2H Ar-H _
appearing as a
multiplet due to
complex splitting

patterns.

Aromatic protons
on the
methoxyphenyl
ring, shifted
~6.85-6.95 m 2H Ar-H i
upfield due to the
electron-donating
effect of the

methoxy group.

A sharp singlet
~3.85 S 3H -OCHs characteristic of

a methoxy group.

The proton at the
chiral center,
coupled to the
adjacent protons
L on the piperidine
~3.60 m 1H H-2 (piperidine)
ring and
potentially
showing a
complex

multiplet.

~3.10 dt 1H H-6eq Equatorial proton
(piperidine) at C-6, typically
deshielded
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compared to the

axial proton.

H-6ax Axial proton at C-
~2.70 t 1H o
(piperidine) 6.

The remaining
methylene
protons of the
H-3, H-4, H-5 o
~1.50-1.90 m 6H . piperidine ring,
(piperidine) )
appearing as a
complex

multiplet.

The amine
proton, which
may be broad
~1.70 brs 1H N-H and its chemical
shift can be
concentration-

dependent.

Predicted **C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the
molecule.

Table 2: Predicted *C NMR Data (100 MHz, CDCls)
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Chemical Shift (6) ppm Assignment Rationale

The carbon attached to the
~157.0 C-O (aromatic) methoxy group is significantly
deshielded.

The quaternary aromatic
~130.0 C-C (aromatic) carbon attached to the

piperidine ring.

~128.0, ~127.0 CH (aromatic) Aromatic carbons.
) Aromatic carbons shielded by
~120.0, ~110.0 CH (aromatic)
the methoxy group.
o The carbon of the chiral center,
~60.0 C-2 (piperidine) o
attached to the aromatic ring.
The carbon of the methoxy
~55.0 -OCHs
group.
o The carbon adjacent to the
~47.0 C-6 (piperidine) )
nitrogen.
o The remaining methylene
~30.0, ~25.0, ~24.0 C-3, C-4, C-5 (piperidine)

carbons of the piperidine ring.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
interpretation.

Workflow for NMR Data Acquisition
Caption: Standard workflow for acquiring *H and 3C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.
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Table 3: Predicted IR Data

Frequency (cm™?)

Intensity

Assignment

Rationale

Characteristic of a

~3300 Medium, Broad N-H Stretch ]
secondary amine.
) C-H Stretch Aromatic C-H
~3050-3000 Medium ) o
(Aromatic) vibrations.
C-H vibrations of the
~2950-2800 Strong C-H Stretch (Aliphatic)  piperidine ring and
methoxy group.
i C=C Stretch Aromatic ring skeletal
~1600, ~1490 Medium-Strong ) o
(Aromatic) vibrations.
Asymmetric C-O-C
C-O Stretch (Aryl )
~1240 Strong stretching of the
Ether)
methoxy group.
) C-O Stretch (Aryl Symmetric C-O-C
~1030 Medium ]
Ether) stretching.
Out-of-plane bending
~750 Strong C-H Bend (Aromatic) for ortho-disubstituted

benzene.

Experimental Protocol: IR Spectroscopy

Workflow for IR Data Acquisition (ATR)

Caption: A typical workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron lonization - EI)
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e Molecular lon (M+): m/z 191. This peak, corresponding to the molecular weight of the
compound, is expected to be observed.

» Key Fragmentation Patterns:

o Loss of a hydrogen atom: [M-1]* at m/z 190, often observed in piperidine-containing
compounds.

o Alpha-cleavage: Cleavage of the bond between C2 and the aromatic ring is a likely
fragmentation pathway. This would lead to a fragment at m/z 98 (piperidine ring fragment)
and a fragment corresponding to the 2-methoxyphenyl cation.

o Loss of the methoxy group: [M-31]* at m/z 160, resulting from the loss of a «OCHs radical.

o Base Peak: The most stable fragment will result in the base peak. For this molecule, a
fragment resulting from the cleavage of the C2-aromatic bond, leading to a stabilized
piperidinyl cation, could be the base peak.

Experimental Protocol: Mass Spectrometry (GC-MS)

Workflow for GC-MS Data Acquisition

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 2-(2-
Methoxyphenyl)piperidine based on fundamental principles and data from analogous
structures. The presented NMR, IR, and MS data, along with standardized experimental
protocols, offer a valuable resource for researchers in the fields of synthetic chemistry,
medicinal chemistry, and drug development. While predicted data is a powerful tool, it is
imperative to confirm these findings with experimental data on a synthesized and purified
sample of the target compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Methoxyphenyl)piperidine:
A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2585660#spectroscopic-data-nmr-ir-ms-of-2-2-
methoxyphenyl-piperidine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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